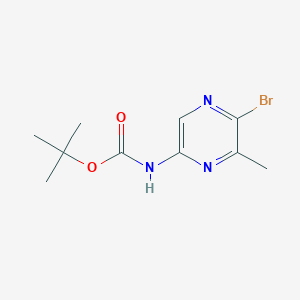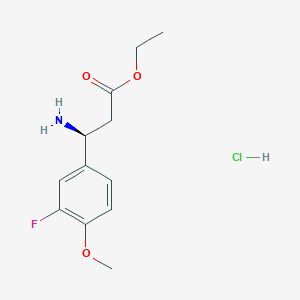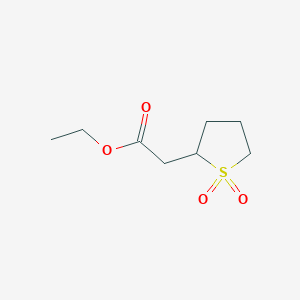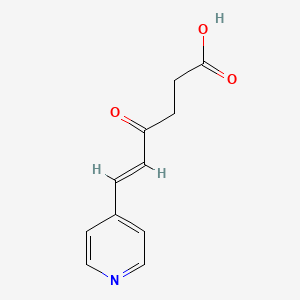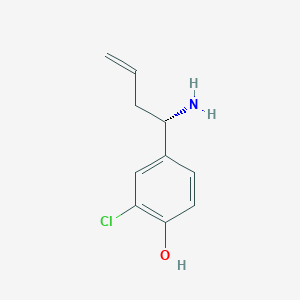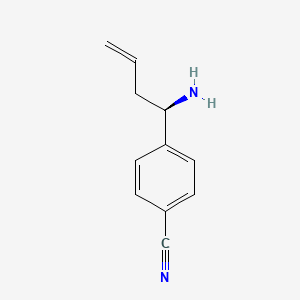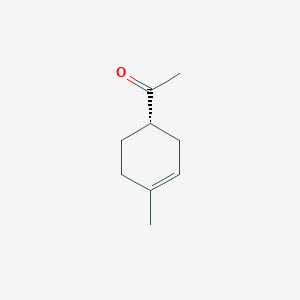
Mdm9ypx7TE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.
Oxidation: The alcohol group in 4-methylcyclohex-3-en-1-ol is oxidized to form the corresponding ketone, 4-methylcyclohex-3-en-1-one. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Asymmetric Reduction: The ketone is then subjected to an asymmetric reduction to introduce the (S)-configuration at the ethanone moiety. This can be accomplished using chiral catalysts or reagents such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst).
Industrial Production Methods: In an industrial setting, the production of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the high enantiomeric purity of the final product.
化学反応の分析
Types of Reactions: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
類似化合物との比較
®-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: The enantiomer of the compound, differing in the configuration at the ethanone moiety.
4-Methylcyclohex-3-en-1-one: Lacks the ethanone moiety, but shares the cyclohexene ring structure.
1-(4-Methylcyclohex-3-en-1-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.
Uniqueness: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as drug development.
特性
CAS番号 |
57072-59-0 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1-[(1S)-4-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3/t9-/m1/s1 |
InChIキー |
HOBBEYSRFFJETF-SECBINFHSA-N |
異性体SMILES |
CC1=CC[C@H](CC1)C(=O)C |
正規SMILES |
CC1=CCC(CC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
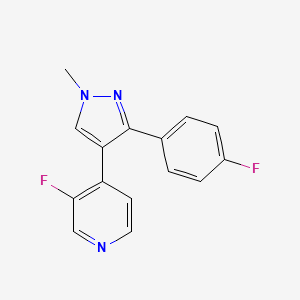
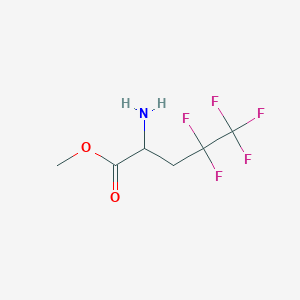
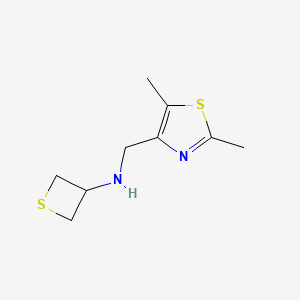
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
